molecular formula C16H24O2 B14271436 2-(2-Hydroxynonyl)benzaldehyde CAS No. 137692-43-4

2-(2-Hydroxynonyl)benzaldehyde

Cat. No.: B14271436
CAS No.: 137692-43-4
M. Wt: 248.36 g/mol
InChI Key: JJRWDMWYADAVRE-UHFFFAOYSA-N
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Description

2-(2-Hydroxynonyl)benzaldehyde is an organic compound that features a benzene ring substituted with a hydroxynonyl group and an aldehyde group. This compound is part of the larger family of benzaldehyde derivatives, which are known for their aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxynonyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenol is treated with chloroform and sodium hydroxide to produce 2-hydroxybenzaldehyde . This intermediate can then be further reacted with nonyl bromide in the presence of a base to introduce the hydroxynonyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions followed by alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxynonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Hydroxynonyl)benzoic acid.

    Reduction: 2-(2-Hydroxynonyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxynonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxynonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the nonyl group, making it less hydrophobic.

    2-(2-Hydroxyethyl)benzaldehyde: Contains a shorter alkyl chain, affecting its physical and chemical properties.

    2-(2-Hydroxypropyl)benzaldehyde: Similar structure but with a propyl group instead of a nonyl group.

Uniqueness

2-(2-Hydroxynonyl)benzaldehyde is unique due to its longer alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

137692-43-4

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(2-hydroxynonyl)benzaldehyde

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-11-16(18)12-14-9-7-8-10-15(14)13-17/h7-10,13,16,18H,2-6,11-12H2,1H3

InChI Key

JJRWDMWYADAVRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC1=CC=CC=C1C=O)O

Origin of Product

United States

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